molecular formula C9H11BrO2 B170250 2-Bromo-1-(4-methoxyphenyl)ethanol CAS No. 19922-83-9

2-Bromo-1-(4-methoxyphenyl)ethanol

Cat. No. B170250
CAS RN: 19922-83-9
M. Wt: 231.09 g/mol
InChI Key: JJLBVKRIOOBGPP-UHFFFAOYSA-N
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Description

“2-Bromo-1-(4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H11BrO2 . It is also known by other names such as “α-Bromo-p-methoxyacetophenone”, “α-Bromo-4-methoxyacetophenone”, and “2-Bromo-1-(4-methoxyphenyl)-1-ethanone” among others .


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-(4-methoxyphenyl)ethanol” can be represented by the InChI string: InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-1-(4-methoxyphenyl)ethanol” is 229.071 . Other physical and chemical properties such as density, melting point, boiling point, solubility, and refractive index are not available in the search results .

Scientific Research Applications

Metabolism Studies

2-Bromo-1-(4-methoxyphenyl)ethanol has been identified as a metabolite in studies investigating the in vivo metabolism of psychoactive substances. For instance, Kanamori et al. (2002) found that it is a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, indicating the presence of metabolic pathways involving this compound in biological systems (Kanamori et al., 2002).

Biocatalytic Synthesis

In the field of biocatalysis, 2-Bromo-1-(4-methoxyphenyl)ethanol has been synthesized using specific biocatalysts. Kavi et al. (2021) optimized the biocatalytic production of the enantiopure form of this compound using Lactobacillus senmaizuke, highlighting its significance in producing drug intermediates, such as antihistamines (Kavi et al., 2021).

Enzymatic Reduction

Studies on the enantioselective reductions of various acetophenone derivatives also mention the relevance of 2-Bromo-1-(4-methoxyphenyl)ethanol. For example, Mączka and Mironowicz (2004) conducted enzymatic reductions using roots of carrot and celeriac, producing enantiomerically pure forms of related compounds (Mączka & Mironowicz, 2004).

Chemical Synthesis

The compound has been used in various chemical syntheses. Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, illustrating its utility in synthetic chemistry (Tan Bin, 2011).

Asymmetric Biosynthesis

Lou Wenyong (2011) explored the asymmetric biosynthesis of (S)-1-(4-Methoxyphenyl)ethanol, demonstrating the impact of various reaction systems on the efficiency of the biocatalytic process. This research underscores the adaptability of 2-Bromo-1-(4-methoxyphenyl)ethanol in different biosynthetic environments (Lou Wenyong, 2011).

Safety and Hazards

The safety data sheet for “2-Bromo-1-(4-methoxyphenyl)ethanol” suggests that it should not be released into the environment . In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

2-bromo-1-(4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLBVKRIOOBGPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00558475
Record name 2-Bromo-1-(4-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-methoxyphenyl)ethanol

CAS RN

19922-83-9
Record name α-(Bromomethyl)-4-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19922-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-methoxyphenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00558475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.826 g (21.8 mmol) of sodium borohydride was added to 2-bromo-4'-methoxy-acetophenone (10 g, 43.7 mmol) in methanol (200 ml) and the mixture was stirred for 1 hour at room temperature. The mixture was concentrated in vacuo and saturated aqueous sodium chloride was added to the residue and the product was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give 2-bromo-1-(4'-methoxyphenyl)ethanol (11.05 g).
Quantity
0.826 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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